Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer vs. Racemate – InChI Key Differentiation
The (R)-enantiomer (CAS 1344936-52-2) is unambiguously distinguished from the (S)-enantiomer (CAS 1344953-25-8) by its InChI Key stereochemical layer: RXMQYKEDSA-N vs. YFKPBYRVSA-N, corresponding to the /m1/s1 vs. /m0/s1 parity designation . The racemate (CAS 958653-04-8) bears a non-stereo InChI Key (UHFFFAOYSA-N) and lacks optical activity. This stereochemical identity directly impacts enantioselective synthetic applications where optical purity is critical [1].
| Evidence Dimension | Stereochemical configuration and InChI Key |
|---|---|
| Target Compound Data | InChI Key: JVLFRWYYFHKPPT-RXMQYKEDSA-N (R-configuration, /m1/s1); CAS: 1344936-52-2; [α]D: not reported by vendors |
| Comparator Or Baseline | (S)-enantiomer: InChI Key JVLFRWYYFHKPPT-YFKPBYRVSA-N (/m0/s1), CAS 1344953-25-8; Racemate: InChI Key JVLFRWYYFHKPPT-UHFFFAOYSA-N, CAS 958653-04-8 |
| Quantified Difference | Distinct stereochemical parity codes; racemate lacks stereochemical designation entirely |
| Conditions | IUPAC InChI stereochemical layer assignment |
Why This Matters
For enantioselective synthesis, the (R)-enantiomer ensures downstream chiral integrity without requiring resolution, directly reducing synthetic step count and improving atom economy.
- [1] PubChem CID 71691584, (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol. https://pubchem.ncbi.nlm.nih.gov/compound/71691584 View Source
